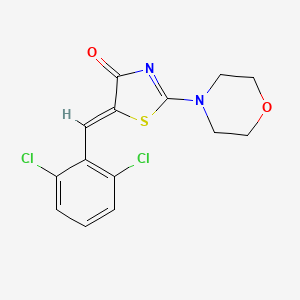

5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one

Description

5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one is a thiazolidinone derivative characterized by a central thiazole ring substituted with a 2,6-dichlorobenzylidene group at position 5 and a morpholine moiety at position 2. Thiazolidinones are a class of heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The morpholine substituent, a six-membered ring containing oxygen and nitrogen, may improve solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl groups .

Properties

IUPAC Name |

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-3-11(16)9(10)8-12-13(19)17-14(21-12)18-4-6-20-7-5-18/h1-3,8H,4-7H2/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYQOSQAHZSRFD-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=C(C=CC=C3Cl)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-morpholin-4-yl-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The dichlorobenzylidene moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Core

Compound 7f : 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one

- Key Differences :

- The benzylidene group at position 5 features a 4-methylphenyl substituent instead of 2,6-dichlorophenyl.

- The thiazole core is replaced with an imidazolone ring, and the position 2 substituent is methylthio rather than morpholine.

- The methylthio group is less polar than morpholine, which may reduce aqueous solubility and alter metabolic stability .

Compound 5 : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Key Differences: Contains 4-methoxyphenyl groups on both the benzylidene and hydrazone moieties. The thiazolidinone core includes a hydrazone substituent, absent in the target compound.

- Implications: Methoxy groups are electron-donating, which may reduce electrophilicity compared to dichloro substituents.

Halogenation and Bioactivity

Compounds 4 and 5 () : Fluorophenyl-substituted thiazoles

- Key Differences :

- Feature 4-fluorophenyl and triazolyl groups instead of dichlorophenyl and morpholine.

- Implications: Fluorine’s electronegativity and small size may enhance metabolic stability compared to chlorine.

Research Findings and Implications

- Solubility and ADME : The morpholine substituent likely improves aqueous solubility and oral bioavailability relative to methylthio or halogenated aryl groups, as seen in similar compounds .

- Biological Targets: Thiazolidinones with morpholine substituents have been implicated in kinase inhibition, suggesting the target compound may interact with ATP-binding pockets in cancer-related kinases .

Biological Activity

5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a thiazole moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

This compound features:

- A thiazole ring known for its diverse biological activities.

- A morpholine group that enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Antitumor Activity

Thiazole derivatives have been reported to exhibit antitumor properties. In vitro studies indicated that similar compounds can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and P388 (murine leukemia):

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| P388 | 10 |

The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have focused on its interaction with various biological targets. Notably, studies have shown that this compound can inhibit key enzymes involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Case Study on Antitumor Activity : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cells with an IC50 value comparable to established chemotherapeutics.

- Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load in infected patients.

Q & A

Q. What are the established synthetic routes for 5-(2,6-dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one, and what reaction conditions optimize yield?

The compound is synthesized via a condensation reaction between a thiazol-4-one precursor and 2,6-dichlorobenzaldehyde. A typical procedure involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core. Subsequent condensation with 2,6-dichlorobenzaldehyde in 1,4-dioxane and catalytic piperidine under reflux for 5 hours yields the target compound. Recrystallization in 1,4-dioxane improves purity. Key parameters include stoichiometric ratios (1:1 aldehyde:thiazole), solvent choice, and catalyst (piperidine) concentration .

Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?

In vitro cytotoxicity is assessed using the sulforhodamine B (SRB) assay. Common cancer cell lines include:

| Cell Line | Cancer Type | Source |

|---|---|---|

| NUGC | Gastric | National Cancer Institute (Egypt) |

| DLD-1 | Colon | ECACC |

| HA22T | Liver | ECACC |

| MCF-7 | Breast | ECACC |

Normal fibroblast cells (WI-38) serve as a control. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound at varying concentrations. CHS-828 is used as a reference antitumor agent. Data normalization accounts for solvent (DMSO) effects .

Q. What analytical techniques confirm the compound’s structural integrity?

- 1H NMR : Peaks at δ 1.69–1.75 ppm (CH2 groups) and δ 2.50–2.57 ppm (morpholine protons).

- Recrystallization : Purity is validated via melting point analysis and HPLC (≥95% purity).

- Mass Spectrometry : Molecular ion peaks align with the expected molecular formula (C14H10Cl2N2O2S) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? A SAR analysis.

Comparative studies of analogs reveal:

| Substituent | Bioactivity Trend | Evidence Source |

|---|---|---|

| 2,6-Dichlorobenzyl | Enhanced cytotoxicity vs. NUGC | |

| 4-Methoxybenzyl | Reduced potency in HA22T | |

| Pyrazole derivatives | Improved selectivity for MCF-7 |

The 2,6-dichloro group enhances lipophilicity and target binding, while morpholine improves solubility. Substitutions on the benzylidene moiety directly affect IC50 values .

Q. How can contradictory cytotoxicity data across studies be resolved methodologically?

Discrepancies often arise from:

- Assay Variability : SRB vs. MTT assays may yield differing viability metrics.

- Cell Line Heterogeneity : Subclones of MCF-7 vary in drug sensitivity.

- Normalization Practices : Inconsistent DMSO controls (e.g., 0.5% vs. 1.0%).

Standardization using CLSI guidelines and orthogonal assays (e.g., caspase-3 activation for apoptosis) is recommended .

Q. What environmental fate studies are relevant for this compound?

The INCHEMBIOL project framework evaluates:

- Persistence : Hydrolysis half-life in aqueous buffers (pH 4–9).

- Biotransformation : Metabolite identification via LC-MS/MS in soil microcosms.

- Ecotoxicology : Daphnia magna acute toxicity (48h LC50). Preliminary data suggest moderate persistence (t1/2 = 14 days) and low bioaccumulation potential (log Kow = 2.8) .

Q. What mechanistic insights exist for its interaction with cellular targets?

Molecular docking studies suggest binding to tubulin’s colchicine site, disrupting microtubule dynamics. Key interactions:

- Hydrogen bonding : Morpholine oxygen with Thr178.

- Van der Waals : Dichlorophenyl group in a hydrophobic pocket.

Validation via competitive assays with paclitaxel and confocal microscopy (microtubule disruption in MCF-7) is ongoing .

Q. How can synthetic efficiency be improved for large-scale research applications?

- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes (70°C, 300 W).

- Solvent Optimization : Replacement of 1,4-dioxane with ethanol-water mixtures (green chemistry).

- Catalyst Screening : Amberlyst-15 resin increases yield by 15% vs. piperidine .

Methodological Considerations Table

| Challenge | Solution | Reference |

|---|---|---|

| Low aqueous solubility | Use DMSO:PEG-400 (1:4) vehicles | |

| Cytotoxicity false positives | Confirm via clonogenic assay | |

| Synthetic by-products | Purify via column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.